molecular formula C17H10BrNO4 B5402894 4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid

4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid

Cat. No. B5402894
M. Wt: 372.2 g/mol
InChI Key: ZNWWTSLIGUUBGZ-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid, also known as BRD-7880, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, and may induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its potential toxicity.

Future Directions

There are a number of future directions for research involving 4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid. One area of focus could be further investigation into its mechanism of action and its potential as a therapeutic agent for the treatment of cancer. Other areas of research could include investigating its potential as an anti-inflammatory or antioxidant agent, as well as exploring its potential for use in other scientific research applications.

Synthesis Methods

4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid can be synthesized using a multistep process involving the reaction of 6-bromo-1,3-benzodioxole with cyanoacetic acid, followed by reaction with 4-bromobenzaldehyde. The final step involves the reaction of the intermediate product with potassium carbonate and 1,4-dioxane to yield 4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid.

Scientific Research Applications

4-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid has been found to have potential in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a therapeutic agent for the treatment of certain types of cancer.

properties

IUPAC Name

4-[(Z)-2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4/c18-14-7-16-15(22-9-23-16)6-12(14)5-13(8-19)10-1-3-11(4-2-10)17(20)21/h1-7H,9H2,(H,20,21)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWWTSLIGUUBGZ-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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